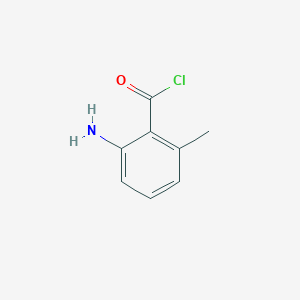![molecular formula C14H16O2 B1443421 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one CAS No. 206436-00-2](/img/structure/B1443421.png)
2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one
Overview
Description
“2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one” is a heterocyclic compound with a fused benzene and oxepine ring system . It has a CAS Number of 206436-00-2 and a molecular weight of 216.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C14H16O2 . The InChI Code is 1S/C14H16O2/c15-13-6-3-7-16-14-9-11-5-2-1-4-10(11)8-12(13)14/h8-9H,1-7H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : The compound and its analogs, like 14H-dinaphtho[1,8-bc:1′,8′-fg]oxocin-14-one, have been synthesized efficiently, with previous synthetic routes being improved for reproducibility. This highlights the compound's significance in organic synthesis and the continuous efforts to refine its synthesis process (Yoshioka et al., 2008).
- Bioactive Compound Synthesis : A convenient method for synthesizing bioactive compounds like 3,4-dihydro-2 H-naphtho[2,3- b][1,4]oxazine-5,10-diones has been developed, showcasing the potential of these compounds in the development of natural product core structures and their moderate activities against specific cancer cells (Hengyao You et al., 2018).
- Environmental Friendly Synthesis : The compound and its derivatives have been synthesized through eco-friendly methods, indicating the compound's role in promoting sustainable chemistry practices (Mathew et al., 2010).
Pharmaceutical and Biological Applications
- Antimicrobial Activities : Certain derivatives of the compound have shown significant in vitro antimicrobial effects against various pathogenic fungi and bacteria, suggesting its potential in antimicrobial drug development (Mathew et al., 2010).
- Carcinoma Cell Growth Inhibition : Compounds synthesized from the naphtho[2,3-b]oxepin-5-one structure have shown inhibitory effects on Colo-205 and HepG2 carcinoma cells' growth, highlighting their potential as anticancer agents (Maurya et al., 2014).
Structural and Material Science Applications
- Photochromic Material Synthesis : The compound has been used in the synthesis of photochromic materials, indicating its role in material science, particularly in the development of materials that change color in response to light (Rawat et al., 2006).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,4,7,8,9,10-hexahydro-2H-benzo[h][1]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-6-3-7-16-14-9-11-5-2-1-4-10(11)8-12(13)14/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNFCIXJPWKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)





![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
